molecular formula C31H34ClN3O4 B14947820 2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide

2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide

Cat. No.: B14947820
M. Wt: 548.1 g/mol
InChI Key: PJXTXKUOZMKSTD-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a hexyloxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl and hexyloxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide
  • 2-{3-[2-(4-bromophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C31H34ClN3O4

Molecular Weight

548.1 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-hexoxyphenyl)acetamide

InChI

InChI=1S/C31H34ClN3O4/c1-2-3-4-8-21-39-27-17-15-25(16-18-27)33-29(36)22-28-30(37)35(26-9-6-5-7-10-26)31(38)34(28)20-19-23-11-13-24(32)14-12-23/h5-7,9-18,28H,2-4,8,19-22H2,1H3,(H,33,36)

InChI Key

PJXTXKUOZMKSTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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